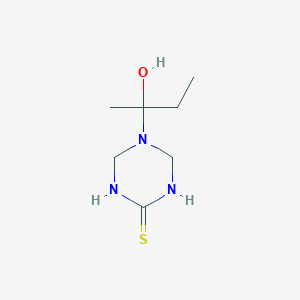

5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione

Descripción

5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a 1,3,5-triazinane backbone with a 2-thione functional group and a 2-hydroxybutan-2-yl substituent at the 5-position. This compound belongs to the 1,3,5-triazinane-2-thione class, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

Propiedades

Fórmula molecular |

C7H15N3OS |

|---|---|

Peso molecular |

189.28 g/mol |

Nombre IUPAC |

5-(2-hydroxybutan-2-yl)-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C7H15N3OS/c1-3-7(2,11)10-4-8-6(12)9-5-10/h11H,3-5H2,1-2H3,(H2,8,9,12) |

Clave InChI |

XXNXAVVVTBJDSW-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(N1CNC(=S)NC1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione typically involves the reaction of cyanuric chloride with 2-hydroxybutan-2-amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the hydroxybutylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of 5-(2-Oxobutan-2-yl)-1,3,5-triazinane-2-thione.

Reduction: Formation of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thiol.

Substitution: Formation of various substituted triazinane derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.

Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action and potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The hydroxy and thione groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. This can lead to inhibition of enzyme activity or modulation of protein function, which is crucial for its antimicrobial and antioxidant properties .

Comparación Con Compuestos Similares

Substituent Variants and Molecular Properties

The table below compares key structural and physicochemical properties of 5-(2-hydroxybutan-2-yl)-1,3,5-triazinane-2-thione with its analogs:

Key Observations :

- Hydroxyalkyl Derivatives (e.g., hydroxypropyl, hydroxybutyl) exhibit improved aqueous solubility compared to alkyl or aryl substituents, making them suitable for pharmaceutical formulations .

- Aromatic and Heterocyclic Substituents (e.g., imidazolylpropyl) enhance bioactivity, as seen in antimicrobial studies .

- Lipophilic Groups (e.g., cyclohexyl, butyl) favor applications in materials science, such as crosslinking agents .

Crystallographic and Supramolecular Features

- Hydrogen Bonding : Crystallographic studies (e.g., 5-(4-chlorophenyl)-1,3,5-triazinane-2-thione) reveal envelope conformations and hydrogen-bonded sheets or chains, which stabilize the crystal lattice . The hydroxybutyl group in the target compound may form intermolecular hydrogen bonds, enhancing thermal stability.

- Conformational Flexibility : Bulky substituents (e.g., cyclohexyl) restrict ring puckering, whereas hydroxyalkyl groups allow dynamic conformations .

Actividad Biológica

5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione, also known by its CAS number 199107-69-2, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The molecular formula of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione is with a molecular weight of approximately 190.28 g/mol. The compound features a triazine ring, which is known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione has primarily focused on its antioxidant and antimicrobial properties. Below are key findings from various studies:

Antioxidant Activity

Several studies have reported the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

- Study Findings : In vitro assays demonstrated that 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione exhibited significant scavenging activity against free radicals such as DPPH and ABTS. This suggests its potential role in protecting cells from oxidative damage.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Case Study : A study tested the efficacy of this compound against multiple bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that it possesses notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Data Table: Biological Activities

| Activity Type | Test Organisms | Results (MIC µg/mL) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 25 | |

| Antioxidant | ABTS Scavenging | IC50 = 30 | |

| Antibacterial | E. coli | MIC = 75 | |

| Antibacterial | S. aureus | MIC = 100 |

The mechanism by which 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Antioxidant Mechanism : The triazine structure may facilitate electron donation to free radicals, stabilizing them and preventing cellular damage.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways essential for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.